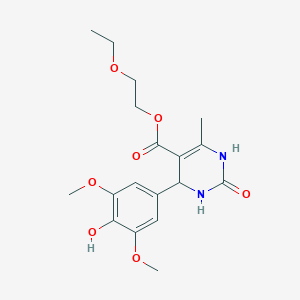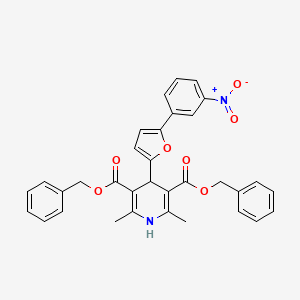![molecular formula C21H20Cl2N6O2 B11623260 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene}urea](/img/structure/B11623260.png)
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimefluthrin: is a synthetic organic compound with the following chemical structure:
1-(3,4-dichlorophenyl)-3-(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylideneurea
It belongs to the class of pyrethroids , which are widely used in pest control due to their effectiveness and low toxicity to humans and animals. Pyrethroids mimic the natural insecticidal properties of pyrethrins, compounds derived from chrysanthemum flowers.
Méthodes De Préparation
a. Synthetic Routes
The synthesis of Dimefluthrin involves several steps, including the condensation of appropriate precursors. Unfortunately, specific synthetic routes are proprietary information held by manufacturers and are not widely available in the literature.
b. Industrial Production
Dimefluthrin is industrially produced through large-scale chemical processes. Manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness. The compound is then formulated into various commercial products such as mosquito coils, vaporizers, and sprays.
Analyse Des Réactions Chimiques
Dimefluthrin undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding alcohol or carboxylic acid derivatives.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Hydrolysis: The urea linkage can undergo hydrolysis under certain conditions.
Common reagents and conditions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
Major products formed during these reactions include alcohol derivatives, carboxylic acids, and substituted halogenated compounds.
Applications De Recherche Scientifique
Dimefluthrin finds applications in various fields:
Agriculture: Used as an insecticide to control pests in crops.
Public Health: Incorporated into mosquito coils, vaporizers, and sprays to combat disease vectors like mosquitoes.
Veterinary Medicine: Used to protect livestock and pets from ectoparasites.
Mécanisme D'action
Dimefluthrin acts on the nervous system of insects and acarines. It disrupts sodium channels, leading to paralysis and eventual death. Its mode of action is similar to other pyrethroids.
Comparaison Avec Des Composés Similaires
Dimefluthrin stands out due to its potent insecticidal activity, low mammalian toxicity, and long-lasting effects. Similar compounds include other pyrethroids like permethrin, cypermethrin, and deltamethrin.
Remember that Dimefluthrin’s safety and environmental impact are essential considerations in its widespread use. Always follow recommended guidelines when handling and applying insecticides.
Propriétés
Formule moléculaire |
C21H20Cl2N6O2 |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O2/c1-12-9-13(2)25-19(24-12)28-20(26-14-5-4-6-16(10-14)31-3)29-21(30)27-15-7-8-17(22)18(23)11-15/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
Clé InChI |
KVLYKDAODMYYQV-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)OC)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)

![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11623208.png)

![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
![(6Z)-3-(2-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11623230.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623250.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11623252.png)
![N-(5-chloro-2-methylphenyl)-6-[(4-methylphenyl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11623262.png)
![[(5E)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11623273.png)
![6-(4-Nitrophenyl)benzo[a]phenazin-5-ol](/img/structure/B11623274.png)
![ethyl (2E)-5-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623279.png)
![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623281.png)
